- Process for preparation of bis(trifluoromethylsulfonyl)imide metal salts, China, , ,
Cas no 90076-65-6 (Lithium bis(trifluoromethanesulphonyl)imide)
Lithium bis(trifluoromethanesulphonyl)imide Chemical and Physical Properties
Names and Identifiers
-
- Lithium bis((trifluoromethyl)sulfonyl)amide
- Bis(trifluoromethane)sulfonimide lithium salt
- N-lithiotrifluoromethanesulfonimide
- Lithium bis(trifluoromethanesulfonyl)imide
- Lithium bis(trifluoromethane sulfonimide)
- Lithium bis(trifluoromethanesulphonyl)imide (LiTFSI)
- Bistrifluoromethanesulfonimidate
- Lithium bis(trifluoromethylsulfonyl)imide
- bistrifluoroMethanesulfoniMide lithiuM salt
- LITHIUM BIS(TRIFLUOROMETHANESULFONYL)AMIDE
- Lithium bis(trifluoromethanesulphonyl)imide
- Lithium bistrifluoromethanesulfonimidate
- lithium,bis(trifluoromethylsulfonyl)azanide
- : Lithium bis(trifluoromethanesulphonyl)imide
- LiTFSI
- Bis(trifluoromethanesulfonyl)imide Lithium Salt
- Lithium Triflimide
- Bis(trifluoromethylsulfonyl)amine lithium salt
- Lithium bis((trifluoromethyl)sulfonyl)azanide
- lithium bis(trifluoromethylsulfonyl)amide
- Lithium bis[(trifluoromethyl)sulfonyl]azanide
- 9Y73039
- Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, lithium salt (9CI)
- 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide lithium salt
- Bis[(trifluoromethyl)sulfonyl]imide lithium salt
- Carbon lithium dithionate floride nitride (C2Li(S2O4)F6N)
- EF-N 115
- Eftop EF-N 115
- Fluorad HQ 115
- Fluorinert HQ 115
- Fluorinert HQ 115J
- HQ 115
- LiNTf2
- Lithiotrifluoromethanesulfonimide
- Lithium bis(perfluoromethylsulfonyl)imide
- Lithium bis(trifluoromethane sulfone)imide
- Lithium bis(trifluoromethane)sulfonimidate
- Lithium bis(trifluoromethane)sulfonimide
- Lithium bis(trifluoromethanesulfonyl)imide(1-)
- Lithium bis(trifluoromethyl)sulfonylamine
- Lithium bis(trifluoromethylsulfonyl)imidate
- Lithium bis(trifluoromethylsulfonyl)imidate(1-)
- Lithium bis(trifluromethanesulfonyl)imide
- Lithium bistriflamide
- Lithium triflamide
- LJ 603010
- MEK 50R
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-azanylidene ester, lithium salt (1:1)
- N,N-Bis[(trifluoromethyl)sulfonyl]amine lithium salt
- Sankonol EAc 20R
- Sankonol MEK 50R
- lithium salt;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
-
- MDL: MFCD00210017
- Inchi: 1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H;
- InChI Key: UGEOMRBXRFUYJH-UHFFFAOYSA-N
- SMILES: [Li].O=S(C(F)(F)F)(NS(C(F)(F)F)(=O)=O)=O
Computed Properties
- Exact Mass: 286.93300
- Monoisotopic Mass: 286.933
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1,334 g/cm3
- Melting Point: 234-238 °C (lit.)
- Boiling Point: 190.5°C at 760 mmHg
- Flash Point: 69°C
- Solubility: H2O: 10 mg/mL, clear, colorless
- Water Partition Coefficient: Soluble in water.
- PSA: 88.28000
- LogP: 2.61350
- Sensitiveness: Moisture Sensitive
- Solubility: H2O: 10 mg/mL( 20 °C)
Lithium bis(trifluoromethanesulphonyl)imide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H311,H314,H373,H412
- Warning Statement: P273,P280,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2923 8/PG 2
- WGK Germany:2
- Hazard Category Code: 24/25-34-48/22-52/53
- Safety Instruction: S22-S26-S36/37/39-S45-S61
-
Hazardous Material Identification:
- HazardClass:8,6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature(BD136441)
- Safety Term:8
- Packing Group:II
- Risk Phrases:R24/25; R34; R52/53
Lithium bis(trifluoromethanesulphonyl)imide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Lithium bis(trifluoromethanesulphonyl)imide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2542-25g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 98.0%(T) | 25g |
¥920.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2542-250g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 98.0%(T) | 250g |
¥4990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC576-5g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 98% | 5g |
¥84.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC576-25g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 98% | 25g |
¥207.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC576-100g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 98% | 100g |
¥714.0 | 2022-05-30 | |
| Fluorochem | 010326-25g |
Lithium bis(trifluoromethanesulfonyl)imide |
90076-65-6 | 99% | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 010326-100g |
Lithium bis(trifluoromethanesulfonyl)imide |
90076-65-6 | 99% | 100g |
£68.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102576-10g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 99% | 10g |
¥103.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102576-25g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 99% | 25g |
¥184.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102576-5g |
Lithium bis(trifluoromethanesulphonyl)imide |
90076-65-6 | 99% | 5g |
¥56.90 | 2023-09-04 |
Lithium bis(trifluoromethanesulphonyl)imide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Lithium hydroxide, monohydrate ; overnight, rt
- A simple access to metallic or onium bistrifluoromethanesulfonimide salts, Tetrahedron, 2009, 65(27), 5361-5368
Production Method 3
- Poly(pyridinium salt)s containing 2,7-diamino-9,9'-dioctylfluorene moieties with various organic counterions exhibiting both lyotropic liquid-crystalline and light-emitting properties, Molecules, 2021, 26(6), 1560
Production Method 4
- Coordinate covalent grafted ILs-modified MIL-101/PEBA membrane for pervaporation: Adsorption simulation and separation characteristics, Journal of Membrane Science, 2021, 619, 118807
Lithium bis(trifluoromethanesulphonyl)imide Raw materials
- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Lithium bis(trifluoromethanesulphonyl)imide
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Methanesulfonamide, 1,1,1-trifluoro-N-(phenylmethyl)-N-[(trifluoromethyl)sulfonyl]-
Lithium bis(trifluoromethanesulphonyl)imide Preparation Products
Lithium bis(trifluoromethanesulphonyl)imide Suppliers
Lithium bis(trifluoromethanesulphonyl)imide Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Lithium bis(trifluoromethanesulphonyl)imide
Introduction to Lithium Bis(trifluoromethanesulphonyl)imide (CAS No. 90076-65-6)
Lithium bis(trifluoromethanesulphonyl)imide, commonly referred to as Lithium bis(trifluoromethanesulphonyl)imide, is a highly significant compound in the field of advanced materials and chemical research. With the CAS number CAS No. 90076-65-6, this compound has garnered considerable attention due to its unique properties and versatile applications. As a salt derived from lithium and trifluoromethanesulfonyl imide, it exhibits exceptional thermal stability, high ionic conductivity, and remarkable solubility in non-polar solvents, making it an ideal candidate for various industrial and scientific applications.
The chemical formula of Lithium bis(trifluoromethanesulphonyl)imide is LiN(SO2CF3)2, which underscores its molecular structure and composition. This structure contributes to its stability under extreme conditions, a feature that has been extensively studied in recent years. The compound's ability to maintain its integrity at high temperatures and its resistance to decomposition have made it a preferred choice for use in solid-state batteries, where performance and longevity are critical factors.
In recent years, there has been a surge in research focused on the development of advanced battery technologies, particularly solid-state batteries. Lithium bis(trifluoromethanesulphonyl)imide has emerged as a key electrolyte material in these systems due to its high ionic conductivity and stability. Studies have shown that when used as an electrolyte, it can significantly enhance the energy density and cycle life of batteries. This has led to its incorporation in various prototype devices designed for energy storage applications, including electric vehicles and portable electronics.
The compound's properties also make it suitable for use in other areas beyond battery technology. For instance, researchers have explored its potential as a catalyst in organic synthesis, where its ability to facilitate reactions under mild conditions is highly valuable. Additionally, its high thermal stability has been leveraged in the manufacturing of high-performance polymers and coatings that require resistance to extreme temperatures.
One of the most compelling aspects of Lithium bis(trifluoromethanesulphonyl)imide is its versatility in different chemical environments. It exhibits excellent compatibility with a wide range of solvents, including those that are typically non-conductive or have low dielectric constants. This characteristic makes it particularly useful in applications where traditional lithium salts may not perform optimally. For example, it has been used in the formulation of specialized lubricants and greases that require high thermal stability and low friction coefficients.
The industrial production of Lithium bis(trifluoromethanesulphonyl)imide has also seen significant advancements. Modern synthetic methods have improved yield and purity, ensuring that the final product meets the stringent requirements of various applications. These improvements have not only reduced costs but also enhanced the reliability of the compound in commercial products. As a result, industries ranging from electronics to automotive have started adopting this compound for their most demanding applications.
The environmental impact of using Lithium bis(trifluoromethanesulphonyl)imide has also been a point of interest for researchers. Unlike some traditional lithium salts that may pose environmental risks upon disposal, this compound has demonstrated low toxicity and biodegradability. This makes it an eco-friendly alternative for applications where environmental considerations are paramount. Efforts are ongoing to further optimize its production processes to minimize any potential environmental footprint.
In conclusion, Lithium bis(trifluoromethanesulphonyl)imide (CAS No. 90076-65-6) is a multifaceted compound with broad applications across various industries. Its unique properties, such as high thermal stability and ionic conductivity, make it indispensable in fields like battery technology and organic synthesis. As research continues to uncover new uses for this compound, its importance is only expected to grow. The advancements in production methods and environmental considerations further underscore its significance as a material of choice for future innovations.
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